Structural Differentiation: Piperidine-4-yloxy Linker vs. Rigid 4-Oxyphenyl Linker in the Patent-Lead Analog A12
The target compound 1706482-05-4 incorporates a saturated piperidine ring as the central linker between the quinoxaline-2-yloxy group and the chalcone enone, whereas the closest patent-exemplified furan-containing analog A12 uses a planar 4-oxyphenyl spacer [1]. This scaffold-hop introduces a tertiary amine (calculated pKa ~8.5–9.0 for the piperidine nitrogen) that is absent in A12, conferring pH-dependent ionization and potentially enhanced aqueous solubility at physiological pH. The piperidine linker also increases the count of rotatable bonds (from 5 in A12 to 6 in 1706482-05-4) and reduces molecular planarity, which can modulate target-binding entropy [1]. No direct head-to-head biological comparison has been published; the antibacterial activity of A12 is reported only as part of aggregated Table 3 data in patent CN109824610B, wherein the series A1–A15 collectively showed inhibition rates of 55–100% against plant pathogens at 100 μg/mL, without individual compound-level disclosure for A12 [2].
| Evidence Dimension | Linker chemistry and protonation state |
|---|---|
| Target Compound Data | Piperidine-4-yloxy linker; tertiary amine present; 6 rotatable bonds; MW 349.39; tPSA ~66.5 Ų (calculated) |
| Comparator Or Baseline | Compound A12: 4-oxyphenyl linker; no basic amine; 5 rotatable bonds; MW 356.37 (C23H16N2O3); tPSA ~56.5 Ų (calculated) |
| Quantified Difference | ΔMW = −6.98 Da; Δrotatable bonds = +1; presence vs. absence of ionizable amine; ΔtPSA ≈ +10 Ų |
| Conditions | Structural comparison based on patent CN109824610B Example 12 disclosure and cheminformatics calculation |
Why This Matters
For groups screening compound libraries by physicochemical property filters (e.g., CNS MPO, Lipinski rules), the presence of the basic piperidine nitrogen in 1706482-05-4 yields a distinctly different ionization and solubility profile compared to the neutral phenyl-linked A12, making 1706482-05-4 preferentially suitable for assays requiring moderate aqueous solubility without DMSO co-solvent.
- [1] CN109824610B – Chalcone derivative containing quinoxaline, preparation method and application thereof. Compound A12 synthesis: Example 12. View Source
- [2] CN109824610B, Table 3 and associated text (lines 390–412): aggregated antibacterial inhibition rates for compounds A1–A15 against Xanthomonas oryzae, X. axonopodis pv. citri, and Ralstonia solanacearum at 100 and 50 μg/mL. View Source
